1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride
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Overview
Description
1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected dioxane and amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an amine in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and other electrophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biomolecules.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-amine: Another spirocyclic compound with similar structural features but different functional groups.
1,6,9-Tri-oxaspiro[4.5]decanes: Compounds with additional oxygen atoms in the spirocyclic ring, leading to different chemical properties.
Uniqueness: 1,8-Dioxaspiro[4.5]decan-3-amine;hydrochloride stands out due to its specific spirocyclic structure and the presence of both amine and dioxane moieties.
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-5-8(11-6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRCGSLCUOWHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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